2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-[5-(ethylsulfonyl)-2-hydroxyphenyl]acetamide
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Overview
Description
2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-[5-(ethylsulfonyl)-2-hydroxyphenyl]acetamide is a complex organic compound that features a benzimidazole moiety linked to a phenylacetamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-[5-(ethylsulfonyl)-2-hydroxyphenyl]acetamide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or its derivatives.
Thioether Formation: The benzimidazole is then reacted with a suitable alkylating agent to introduce the sulfanyl group.
Acetamide Formation: The final step involves the reaction of the intermediate with 5-(ethylsulfonyl)-2-hydroxyphenyl acetic acid under appropriate conditions to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-[5-(ethylsulfonyl)-2-hydroxyphenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-[5-(ethylsulfonyl)-2-hydroxyphenyl]acetamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, potentially disrupting their function. The sulfanyl and acetamide groups may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1H-benzimidazole
- 2-(1H-benzimidazol-2-ylsulfanyl)acetic acid
Uniqueness
2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-[5-(ethylsulfonyl)-2-hydroxyphenyl]acetamide is unique due to the presence of both the benzimidazole and phenylacetamide moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H19N3O4S2 |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylmethylsulfanyl)-N-(5-ethylsulfonyl-2-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C18H19N3O4S2/c1-2-27(24,25)12-7-8-16(22)15(9-12)21-18(23)11-26-10-17-19-13-5-3-4-6-14(13)20-17/h3-9,22H,2,10-11H2,1H3,(H,19,20)(H,21,23) |
InChI Key |
KHVRXJHOVKGONC-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)O)NC(=O)CSCC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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